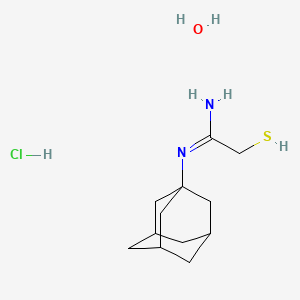

Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate is a compound that features an adamantane core, which is a tricyclic hydrocarbon known for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate typically involves the adamantylation of acetamidine. One common method starts with 1-adamantylamine, which is reacted with acetamidine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of hydrochloric acid to facilitate the formation of the hydrochloride salt. The hydrate form is obtained by crystallizing the product from an aqueous solution.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. One approach involves the use of adamantane derivatives, such as 1-bromoadamantane, which undergoes a series of reactions including substitution and hydrolysis to yield the final product. The process is optimized to minimize the use of toxic reagents and solvents, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate undergoes various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The adamantyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted adamantyl derivatives.

Scientific Research Applications

Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antiviral and antibacterial properties.

Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form inclusion complexes.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate involves its interaction with biological molecules through its mercapto group. This group can form covalent bonds with thiol groups in proteins, potentially altering their function. The adamantyl group provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

Amantadine: An antiviral and anti-Parkinson drug with a similar adamantane core.

Rimantadine: Another antiviral drug with structural similarities.

Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.

Uniqueness

Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate is unique due to the presence of both the adamantyl and mercapto groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other adamantane derivatives, making it a valuable compound for research and development .

Biological Activity

Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate is a compound that has garnered attention due to its diverse biological activities. This article delves into its antimicrobial, anti-inflammatory, and potential antitumor properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an adamantyl group, a mercapto group, and an acetamidine moiety. Its molecular formula is represented as C14H18ClN2S with a molecular weight of approximately 250.81 g/mol. The adamantyl structure contributes to its unique three-dimensional conformation, which is essential for its biological activity and interactions with various biological targets.

Antimicrobial Activity

Research indicates that Acetamidine exhibits significant antimicrobial properties. In studies involving various bacterial strains, derivatives of adamantane were tested for their effectiveness against Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, demonstrating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

- The compound's structure allows it to interact effectively with bacterial membranes, leading to disruption and cell death .

Table 1: Antimicrobial Activity of Acetamidine Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Acetamidine | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Properties

Acetamidine has also been investigated for its anti-inflammatory effects. In vivo studies have shown that the compound can significantly reduce inflammation markers in animal models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

- Case Study : In a controlled study on rats induced with inflammation, treatment with Acetamidine resulted in a marked decrease in paw edema compared to the control group .

Antitumor Potential

Recent investigations have explored the antitumor activity of Acetamidine through in vitro assays against various cancer cell lines. The results indicate that:

- The compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

- IC50 values have been documented in the low micromolar range, suggesting significant potency.

Table 2: Antitumor Activity of Acetamidine

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| A549 | 8.4 |

| HeLa | 7.1 |

The biological activity of Acetamidine can be attributed to several mechanisms:

- Cell Membrane Disruption : The unique structure allows for effective insertion into bacterial membranes.

- Cytokine Modulation : By inhibiting the synthesis of pro-inflammatory cytokines, it reduces inflammation.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

Properties

CAS No. |

64058-95-3 |

|---|---|

Molecular Formula |

C12H23ClN2OS |

Molecular Weight |

278.84 g/mol |

IUPAC Name |

N'-(1-adamantyl)-2-sulfanylethanimidamide;hydrate;hydrochloride |

InChI |

InChI=1S/C12H20N2S.ClH.H2O/c13-11(7-15)14-12-4-8-1-9(5-12)3-10(2-8)6-12;;/h8-10,15H,1-7H2,(H2,13,14);1H;1H2 |

InChI Key |

GNBXJURZZRJOAT-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N=C(CS)N.O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.